molecular formula C4H8N2O4S B118695 (2s,3s)-3-Amino-2-methyl-4-oxoazetidine-1-sulfonic acid CAS No. 80082-65-1

(2s,3s)-3-Amino-2-methyl-4-oxoazetidine-1-sulfonic acid

Cat. No. B118695
CAS RN: 80082-65-1
M. Wt: 180.19 g/mol
InChI Key: ISUIVWNWEDIHJD-HRFVKAFMSA-N
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Description

“(2s,3s)-3-Amino-2-methyl-4-oxoazetidine-1-sulfonic acid” is a chemical compound with the CAS Number: 80082-65-1. It has a molecular weight of 180.18 and its IUPAC name is (2S,3S)-3-amino-2-methyl-4-oxo-1-azetidinesulfonic acid .


Synthesis Analysis

The synthesis of this compound involves a hydrogenation reaction. The refined aztreonam single ring core is used as the starting material. The reaction is carried out in a methanol solution under a nitrogen atmosphere. Palladium on carbon is used as a catalyst. After the hydrogenation reaction, purified hydrochloric acid is added dropwise to the reaction solution. The reaction is carried out at 0 degrees Celsius for 6 hours. The product is then filtered and dried to obtain the aztreonam single ring mother nucleus .


Molecular Structure Analysis

The InChI code of the compound is 1S/C4H8N2O4S/c1-2-3(5)4(7)6(2)11(8,9)10/h2-3H,5H2,1H3,(H,8,9,10)/t2-,3-/m0/s1 and the InChI key is ISUIVWNWEDIHJD-HRFVKAFMSA-N .


Chemical Reactions Analysis

The compound undergoes a hydrogenation reaction in the presence of palladium on carbon as a catalyst .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature. It has a high GI absorption and is highly soluble in water .

Scientific Research Applications

Enantioselective Synthesis

(2S,3S)-3-Amino-2-methyl-4-oxoazetidine-1-sulfonic acid plays a role in the enantioselective synthesis of various derivatives. Herranz et al. (1988) describe synthesizing (3S)-trans-4-(substituted methyl)-2-oxoazetidine-1-sulphonic acid derivatives from 2,3-O-isopropylidene-D-glyceraldehyde. This process involves amino protection, sulphonation, and stereospecific cyclization, leading to intermediates for the synthesis of diverse 2-oxoazetidine derivatives (Herranz, Conde, Fernández-Resa, & Arribas, 1988).

Advances in Synthesis Methods

El-Hiti (2001) reviews methods for preparing sulfonic acids, highlighting sulfur trioxide-base complexes as efficient sulfonating reagents. This approach, including the synthesis of (S)-3-amino-2-oxoazetidine-1-sulfonic acid, indicates its utility in producing organic sulfonic acids (El-Hiti, 2001).

Synthesis of Aztreonam

Qi-hua, Hong, & Wencai (2020) report the synthesis of trans-3(S)-Amino-4-methyl-2-oxoazetidine-1-sulfonic acid. This synthesis involves amiding with an activated thioester, leading to high-purity aztreonam, an important synthetic antibiotic (Qi-hua, Hong, & Wencai, 2020).

Amino Acids and Related Compounds in Animal Tissues

Tallan, Moore, & Stein (1954) focus on the chromatographic analysis of amino acids and related compounds in animal tissues. This includes examining sulfur-containing amino acids and their distribution, relevant to understanding compounds like (2S,3S)-3-Amino-2-methyl-4-oxoazetidine-1-sulfonic acid in biological contexts (Tallan, Moore, & Stein, 1954).

Chemical Modification for Antibacterial Activity

Sendai et al. (1985) explore modifying sulfazecin at the 3- and 4-positions, synthesizing derivatives including 3-[2-(2-aminothiazol-4-yl)-(Z)-2-(substituted oxyimino)-acetamido]-4-(substituted methyl)-2-azetidinone-1-sulfonic acids. This study sheds light on structure-activity relationships and the potential antibacterial activity of such derivatives (Sendai et al., 1985).

Safety And Hazards

The compound is classified under the GHS07 hazard class. The hazard statements associated with it are H315, H319, and H335. The precautionary statements are P261 and P305+P351+P338 .

properties

IUPAC Name

(2S,3S)-3-amino-2-methyl-4-oxoazetidine-1-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2O4S/c1-2-3(5)4(7)6(2)11(8,9)10/h2-3H,5H2,1H3,(H,8,9,10)/t2-,3-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISUIVWNWEDIHJD-HRFVKAFMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(=O)N1S(=O)(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H](C(=O)N1S(=O)(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20230064
Record name 3-Amino-4-methylmonobactamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20230064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2s,3s)-3-Amino-2-methyl-4-oxoazetidine-1-sulfonic acid

CAS RN

80082-65-1
Record name (2S,3S)-3-Amino-2-methyl-4-oxo-1-azetidinesulfonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=80082-65-1
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Amino-4-methylmonobactamic acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Amino-4-methylmonobactamic acid
Source EPA DSSTox
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Record name (2S-trans)-3-amino-2-methyl-4-oxoazetidine-1-sulphonic acid
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2s,3s)-3-Amino-2-methyl-4-oxoazetidine-1-sulfonic acid
Reactant of Route 2
(2s,3s)-3-Amino-2-methyl-4-oxoazetidine-1-sulfonic acid
Reactant of Route 3
(2s,3s)-3-Amino-2-methyl-4-oxoazetidine-1-sulfonic acid
Reactant of Route 4
(2s,3s)-3-Amino-2-methyl-4-oxoazetidine-1-sulfonic acid
Reactant of Route 5
(2s,3s)-3-Amino-2-methyl-4-oxoazetidine-1-sulfonic acid
Reactant of Route 6
(2s,3s)-3-Amino-2-methyl-4-oxoazetidine-1-sulfonic acid

Citations

For This Compound
3
Citations
H Zou, Y Duan, S Yang, D Xu, L Yang, J Cui, H Zhou… - Small, 2023 - Wiley Online Library
All‐inorganic CsPbI 3 perovskite solar cells (PSCs) have been extensively studied due to their high thermal stability and unprecedented rise in power conversion efficiency (PCE). …
Number of citations: 6 onlinelibrary.wiley.com
ZW Li, X Lu, YX Wang, XX Hu, HG Fu, LM Gao… - Bioorganic …, 2020 - Elsevier
Based on the structural characteristics of aztreonam (AZN) and its target PBP3, a series of new monobactam derivatives bearing various substituents on oxime residue were prepared …
Number of citations: 10 www.sciencedirect.com
HG Fu, XX Hu, CR Li, YH Li, YX Wang, JD Jiang… - European journal of …, 2016 - Elsevier
A series of monobactam derivatives were prepared and evaluated for their antibacterial activities against susceptible and resistant Gram-negative strains, taking Aztreonam and …
Number of citations: 31 www.sciencedirect.com

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